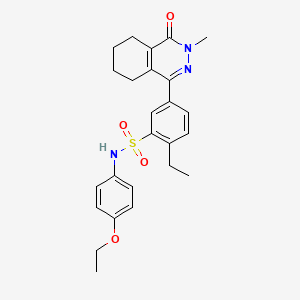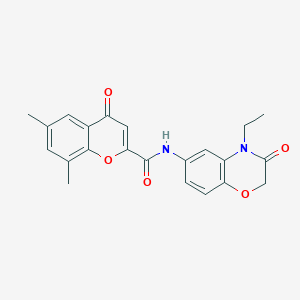![molecular formula C20H20ClN3O4 B11301090 N-[2-(4-chlorophenoxy)ethyl]-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11301090.png)
N-[2-(4-chlorophenoxy)ethyl]-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenoxy)ethyl]-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorophenoxy group, a benzimidazole moiety, and a dioxino ring, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenoxy)ethyl]-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide typically involves multiple steps. One common approach is to start with the chlorophenoxyethylamine and react it with a suitable benzimidazole derivative under controlled conditions. The reaction may involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps like recrystallization or chromatography may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-chlorophenoxy)ethyl]-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions may be conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
N-[2-(4-chlorophenoxy)ethyl]-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide can be compared with other similar compounds, such as:
Ethyl acetoacetate: A simpler compound used in various chemical syntheses.
Disilane-bridged architectures: Compounds with unique electronic structures and applications in optoelectronics.
Propriétés
Formule moléculaire |
C20H20ClN3O4 |
|---|---|
Poids moléculaire |
401.8 g/mol |
Nom IUPAC |
N-[2-(4-chlorophenoxy)ethyl]-2-(2-methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)acetamide |
InChI |
InChI=1S/C20H20ClN3O4/c1-13-23-16-10-18-19(28-9-8-27-18)11-17(16)24(13)12-20(25)22-6-7-26-15-4-2-14(21)3-5-15/h2-5,10-11H,6-9,12H2,1H3,(H,22,25) |
Clé InChI |
FFMKEXHMXXFHCJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC3=C(C=C2N1CC(=O)NCCOC4=CC=C(C=C4)Cl)OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~4~-(4-fluorophenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11301011.png)
![N-{2-[3-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide](/img/structure/B11301016.png)
![2,3,5-trimethyl-6-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11301018.png)

![2-(4-chlorophenyl)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11301022.png)
![2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11301027.png)
![N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine](/img/structure/B11301033.png)
![4-(3-Bromophenyl)-7-(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11301044.png)
![2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide](/img/structure/B11301051.png)
![2-(4-{7-Chloro-2-[3-(dimethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide](/img/structure/B11301055.png)
![2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11301058.png)
![Ethyl 3-({[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B11301062.png)

![N-(3-fluorophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B11301072.png)
